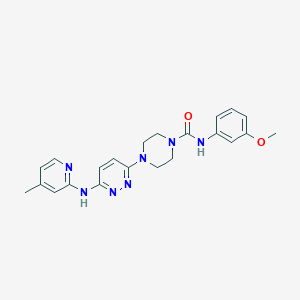

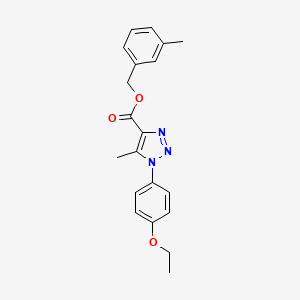

![molecular formula C9H10ClF3N2O2 B2398995 3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride CAS No. 1427380-30-0](/img/structure/B2398995.png)

3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine . They have a molecular weight of 123.11 g/mol and the chemical formula C6H5NO2 .

Scientific Research Applications

Functionalization and Synthesis Applications

One of the primary applications of this compound is in the functionalization reactions of heterocyclic chemicals. For example, the compound has been utilized in experimental and theoretical studies focusing on the functionalization reactions of related chemical structures, such as 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid. These studies examine the mechanisms and outcomes of reactions involving acid chlorides and aminopyridines, leading to the synthesis of various imidazo and pyrazole derivatives with potential biological activity (Yıldırım, Kandemirli, & Demir, 2005).

Additionally, research on fluorocarbon derivatives of nitrogen has provided insights into the synthesis of 2-(trifluoromethyl)imidazo[1,2-a]pyridines from trifluoroacetonitrile. This work highlights the versatility of trifluoromethyl groups in heterocyclic chemistry and their role in developing compounds with varied biological activities (Banks & Thomson, 1984).

Advancements in Organic Chemistry

In organic chemistry, the compound has been part of studies leading to the development of new synthetic methods. For instance, a transition-metal-free, visible-light-mediated regioselective C–H trifluoromethylation of imidazo[1,2-a]pyridines showcases a novel approach to introducing trifluoromethyl groups into heterocyclic compounds under mild conditions. This method facilitates the efficient synthesis of 3-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives, demonstrating the compound's relevance in creating structures with potential pharmacological importance (Zhou, Xu, & Zhang, 2019).

Contribution to Heterocyclic Chemistry

The synthesis and evaluation of imidazo[1,2-a]pyridines through novel synthetic pathways have also been reported. These pathways involve reactions between halopyridines and azirines, facilitated by electrophilic species, to produce C3-substituted imidazo[1,2-a]pyridines. Such studies underscore the significance of 3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride and its derivatives in medicinal chemistry, providing a foundation for developing new drugs and chemical probes (Vuillermet, Bourret, & Pelletier, 2020).

Future Directions

properties

IUPAC Name |

3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2.ClH/c10-9(11,12)8-13-4-6-3-5(7(15)16)1-2-14(6)8;/h4-5H,1-3H2,(H,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXIJSQPSWKGLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CN=C2C(F)(F)F)CC1C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2398913.png)

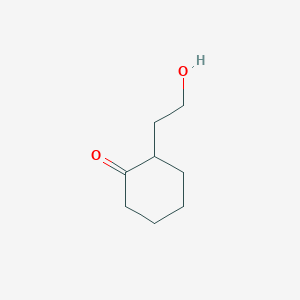

![1-Oxaspiro[5.5]undecan-4-one](/img/structure/B2398914.png)

![9-(4-bromophenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2398920.png)

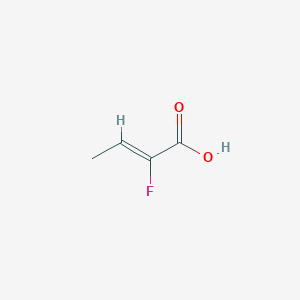

![6-[4-(Trifluoromethyl)phenoxy]pyridin-3-amine](/img/structure/B2398928.png)

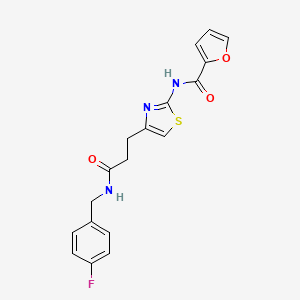

![N-(3-(1H-imidazol-1-yl)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2398929.png)

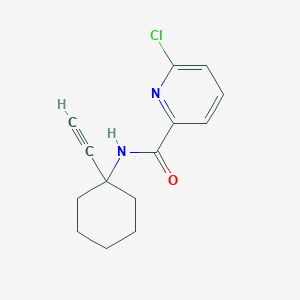

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2398930.png)

![3-[2-[[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2398931.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenoxyacetamide](/img/structure/B2398933.png)